2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Overview
Description
2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0, is a derivative of benzoquinone carrying a 5-methyl substituent and methoxy substituents at positions 2 and 3 . It is present in all cells, including neural cells . It interacts with tau protein and aids in the formation of filamentous structure .
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been achieved through various methods. One method involves the oxidation of 5-aminohomoveratrol . Another method starts from 2,3,4,5-tetramethoxytoluene via Blanc chloromethylation reaction, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is C9H10O4, and its molecular weight is 182.18 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The oxidation of 5-aminohomoveratrol gives 2,3-dimethoxy-5-methylbenzoquinone . Also, it has been used as a tau protein fibrillization inducer .Physical And Chemical Properties Analysis
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an orange to red crystalline powder or needles . It has a melting point of 58°C to 62°C . It is almost transparent in hot water .Scientific Research Applications
Synthesis Methods
2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been synthesized using various methods. For instance, it has been produced by indirect electro-oxidation using the electron carrier Ce~(4+)/Ce~(3+) as an oxidation medium. This method is noted for its high purity of product, low material consumption, and minimal environmental pollution (Guo Xiu-chun, 2006). Additionally, practical syntheses starting from 2,3,4,5-tetramethoxytoluene have been developed, yielding high purity products (L. Fan et al., 2014).
Antibacterial Activity
Research has explored the antibacterial potential of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone derivatives. These compounds have shown efficacy in inhibiting the growth of gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, which are known to cause food poisoning and rheumatic fever (E. J. L. Lana et al., 2006).
Anti-Adipogenic Effects
The anti-adipogenic effects of 2,6-Dimethoxy-1,4-benzoquinone, a structurally related compound, have been studied. It was found to significantly reduce the expression of various adipogenic transcription factors and attenuate mammalian target of rapamycin complex 1 activity in adipocyte cells, highlighting its potential role in suppressing adipogenesis (H. Son et al., 2018).
Antimicrobial Activities
The antimicrobial activities of 2,6-Dimethoxy-1,4-benzoquinone and its analogues against food-borne bacteria have been examined. These compounds have shown activity against various bacteria, suggesting their potential as food supplemental agents (Jun-Hwan Park et al., 2014).
Parasite Control
2,3-Dimethoxy-5-methyl-1,4-benzoquinone has shown potential in parasite control, where it irreversibly paralyses adult and microfilariae of cattle and human filarial parasites. This points towards its possible application in controlling filariasis (V. Sivan & R. Kaleysa raj, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPTCZPFCVOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209242 | |
Record name | Ubiquinone-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
CAS RN |
605-94-7 | |
Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ubiquinone-O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ubiquinone-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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